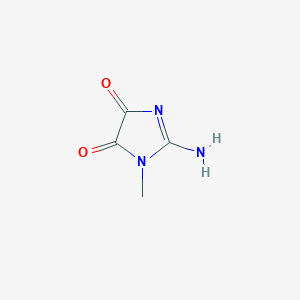

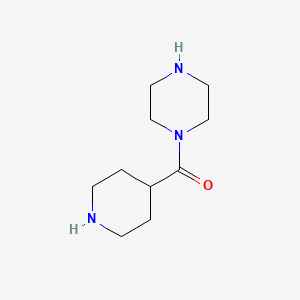

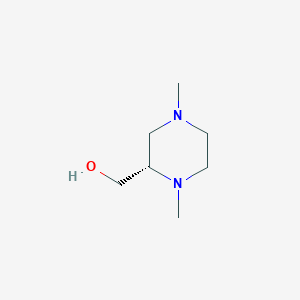

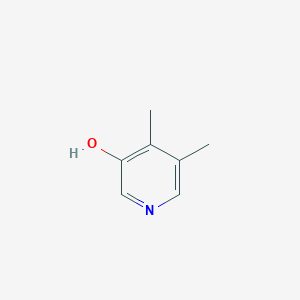

![molecular formula C8H7N3O2 B3319713 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid CAS No. 1159983-05-7](/img/structure/B3319713.png)

2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid

説明

2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate to afford (2,8,10-trimethylpyrido [[&1&],[&5&]-[&a&pyrimidin-4-yloxy)acetic acid ethyl ester 4 . The reaction of compound 3 with POCl3 afforded 4-chloro-derivative 5, which reacted with hydrazine and a series of amines (primary and secondary) to yield 6 and 7a–n, respectively .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学的研究の応用

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They are used as fluorescent molecules for studying the dynamics of intracellular processes .

Chemosensors

PPs are also used as chemosensors . Their tunable photophysical properties make them ideal for this application .

Organic Materials Progress Monitoring

The progress of organic materials can be monitored using PPs . Their tunable photophysical properties are beneficial in this field .

Bioimaging Applications

PPs have been used in bioimaging applications . Their fluorescence properties (high quantum yields in different solvents, and excellent photostability) make them suitable for this purpose .

Organic Light-Emitting Devices

PPs have been used in the development of organic light-emitting devices . Their beneficial properties have been exploited in this field .

Bio-Macromolecular Interactions

PPs have been used to study bio-macromolecular interactions . Their fluorescent properties make them ideal for this application .

Antitumor Effects

Pyrazolo[1,5-a]pyrimidine have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . This makes it one of the research hotspots of antitumor drugs in recent years .

Lipid Droplet Biomarkers

PPs have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) . This demonstrates the interesting versatility of this core .

将来の方向性

Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest because of their antitrypanosomal activity and other biological activities . They have high research value and broad application prospects, making them one of the research hotspots of antitumor drugs in recent years . Future research could focus on synthesizing pyrazolo[1,5-a]pyrimidine derivatives efficiently and selectively, which is an important area of organic chemistry .

作用機序

Target of Action

The primary target of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid and its derivatives is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

cell cycle regulation pathways . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

The compound’s cytotoxic activities against various cell lines suggest it has sufficient bioavailability to exert its effects .

Result of Action

The compound exhibits potent cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It shows superior cytotoxic activities with IC50 values ranging from 45 to 97 nM for MCF-7, 6 to 99 nM for HCT-116, and 48 to 90 nM for HepG-2 . These results suggest that the compound effectively induces cell death in these cell lines.

Action Environment

It’s worth noting that the compound’s photophysical properties can be tuned, suggesting that light exposure could potentially influence its activity

特性

IUPAC Name |

2-pyrazolo[1,5-a]pyrimidin-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)5-6-4-7-9-2-1-3-11(7)10-6/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBQTMKXMFVQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)CC(=O)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678369 | |

| Record name | (Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid | |

CAS RN |

1159983-05-7 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159983-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。